molecular formula C17H12N2O5 B13745170 (7-nitroquinolin-8-yl) 4-methoxybenzoate CAS No. 29007-16-7

(7-nitroquinolin-8-yl) 4-methoxybenzoate

Cat. No.: B13745170
CAS No.: 29007-16-7
M. Wt: 324.29 g/mol
InChI Key: QHUFSOJVTBCVKK-UHFFFAOYSA-N
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Description

(7-nitroquinolin-8-yl) 4-methoxybenzoate (CAS 29007-16-7) is a synthetic nitroquinoline derivative with a molecular formula of C17H12N2O5 and a molecular weight of 324.288 g/mol . This compound is of significant interest in medicinal chemistry research due to the versatile biological activities associated with the 8-hydroxyquinoline (8-HQ) scaffold . Derivatives of 8-hydroxyquinoline are recognized as privileged structures with a wide range of pharmacological applications, exhibiting activities such as anticancer, antimicrobial, and antiviral effects . The 8-HQ core is a monoprotic bidentate chelating agent, capable of forming stable complexes with various metal ions, including Cu²⁺, Zn²⁺, and Fe³⁺, which is often linked to its mechanism of action in biological systems . Research into similar nitroquinoline derivatives has shown potential in targeting therapy-resistant cancers, with some compounds demonstrating efficacy against multidrug-resistant (MDR) cancer cell lines by exploiting collateral sensitivity . Furthermore, nitroquinoline-based compounds have been investigated as inhibitors of epidermal growth factor receptor (EGFR) kinase, a key target in oncology, showing promising nanomolar-range IC50 values in certain cancer cell models . This compound serves as a valuable building block for the development of novel pharmacologically active scaffolds and for probing biological mechanisms. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29007-16-7

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) 4-methoxybenzoate

InChI

InChI=1S/C17H12N2O5/c1-23-13-7-4-12(5-8-13)17(20)24-16-14(19(21)22)9-6-11-3-2-10-18-15(11)16/h2-10H,1H3

InChI Key

QHUFSOJVTBCVKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 7 Nitroquinolin 8 Yl 4 Methoxybenzoate

Retrosynthetic Analysis of (7-nitroquinolin-8-yl) 4-methoxybenzoate (B1229959)

A retrosynthetic analysis of the target molecule, (7-nitroquinolin-8-yl) 4-methoxybenzoate, logically disconnects the ester linkage. This primary disconnection reveals two essential precursors: the phenolic component, 7-nitroquinolin-8-ol (B3187980) , and the carboxylic acid component, 4-methoxybenzoic acid (or its activated form, such as an acyl chloride).

This analysis establishes the core synthetic strategy: the independent preparation of the 7-nitroquinolin-8-ol scaffold, followed by its esterification with 4-methoxybenzoic acid. The primary challenges lie in the regioselective synthesis of the 7-nitroquinolin-8-ol precursor.

Synthesis of the 7-nitroquinolin-8-ol Precursor

Direct electrophilic nitration of the quinoline (B57606) ring is highly dependent on reaction conditions and the nature of the substrate. Under acidic nitrating conditions (e.g., HNO₃/H₂SO₄), the reaction proceeds on the protonated quinolinium ion. This deactivates the heterocyclic ring and directs substitution to the carbocyclic (benzene) ring, typically yielding a mixture of 5-nitro and 8-nitro isomers. stackexchange.com

Specifically for the quinolin-8-ol (oxine) substrate, direct nitration is problematic for achieving the desired 7-nitro isomer. Research has shown that nitration of 8-hydroxyquinoline (B1678124) with dilute nitric acid can lead to the formation of 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl This occurs because the hydroxyl group is a strongly activating ortho-, para-director, making the 5 and 7 positions highly susceptible to electrophilic attack. The formation of the dinitro compound highlights the difficulty in achieving selective mono-nitration at the 7-position through this direct approach. Therefore, alternative strategies involving functional group interconversions are required for a more controlled and selective synthesis.

To circumvent the challenges of direct nitration, a more strategic approach involves introducing a different functional group at the 7-position of quinolin-8-ol, which can later be converted into a nitro group. A common and effective strategy is to proceed via a halogenated intermediate.

Halogenation of Quinolin-8-ol: Quinolin-8-ol can be selectively halogenated at the 5- and 7-positions. For instance, bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) or bromine in a suitable solvent can yield 7-bromoquinolin-8-ol. nih.govresearchgate.net The reaction conditions can be optimized to favor mono-substitution.

Conversion of the Halo-Group to a Nitro-Group: The conversion of an aryl halide to a nitroaromatic compound is a well-established, albeit sometimes challenging, transformation. Methods such as nucleophilic aromatic substitution (SNAr) with a nitrite (B80452) salt can be employed, although this often requires harsh conditions or specific activating groups on the ring. A more contemporary and milder alternative is the use of copper-catalyzed nitration reactions, which have shown efficacy in related systems.

This two-step sequence—halogenation followed by conversion to the nitro group—offers a more reliable and regioselective route to the crucial 7-nitroquinolin-8-ol precursor compared to direct nitration methods.

Esterification Reactions for the Formation of this compound

The final step in the synthesis is the formation of the ester bond between the phenolic hydroxyl group of 7-nitroquinolin-8-ol and the carboxyl group of 4-methoxybenzoic acid. The reduced nucleophilicity of the phenolic hydroxyl group, particularly with an electron-withdrawing nitro group on the ring, necessitates effective esterification methods.

Direct acid-catalyzed esterification, such as the Fischer-Speier method, is generally not effective for the esterification of phenols with carboxylic acids. The equilibrium is unfavorable, and the conditions are often too harsh for the sensitive quinoline moiety. An alternative direct approach involves the use of the corresponding acyl chloride, 4-methoxybenzoyl chloride . This highly reactive electrophile can react with 7-nitroquinolin-8-ol in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to trap the HCl byproduct and drive the reaction to completion.

Table 1: Acyl Chloride-Mediated Esterification

Component Role Typical Conditions
7-nitroquinolin-8-olNucleophileInert solvent (e.g., DCM, THF)
4-methoxybenzoyl chlorideElectrophileStoichiometric or slight excess
Pyridine or TriethylamineBase/HCl ScavengerStoichiometric or excess
TemperatureParameter0 °C to room temperature

Modern organic synthesis offers several mild and efficient methods for ester formation that avoid the need for highly reactive acyl chlorides and are well-suited for phenols.

Steglich Esterification: The Steglich esterification is a widely used method that employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. wikipedia.orgsynarchive.com The reaction is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer agent, significantly accelerating the esterification of the sterically hindered or poorly nucleophilic alcohol. rsc.org This method proceeds under mild, neutral conditions at room temperature. wikipedia.org A key feature is the formation of a urea (B33335) byproduct (dicyclohexylurea, DCU, in the case of DCC), which is insoluble in most organic solvents and can often be removed by filtration. wikipedia.org

Table 2: Comparison of Steglich Esterification Reagents

Reagent Full Name Byproduct Solubility of Byproduct
DCCN,N'-DicyclohexylcarbodiimideDCU (Dicyclohexylurea)Low (Precipitates)
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDU (Water-soluble urea)High (Removed by aqueous workup)

Mitsunobu Reaction: The Mitsunobu reaction provides another powerful method for forming esters from alcohols and carboxylic acids under exceptionally mild, neutral conditions. wikipedia.orgorganic-chemistry.org This reaction typically involves a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds through the activation of the alcohol (in this case, the phenolic hydroxyl group of 7-nitroquinolin-8-ol) by the PPh₃/DEAD reagent system, making it susceptible to nucleophilic attack by the carboxylate anion of 4-methoxybenzoic acid. missouri.edu The Mitsunobu reaction is particularly effective for coupling phenols with benzoic acids, often providing excellent yields where other methods may be less successful. researchgate.net

Table 3: Key Reagents in the Mitsunobu Reaction

Reagent Role Notes
7-nitroquinolin-8-olPro-electrophile (activated alcohol)The phenolic -OH becomes a good leaving group.
4-methoxybenzoic acidNucleophileDeprotonated in situ.
Triphenylphosphine (PPh₃)Activating Agent / Oxygen AcceptorConverted to triphenylphosphine oxide.
DEAD or DIADActivating Agent / Hydrogen AcceptorConverted to the corresponding hydrazine.

Both the Steglich and Mitsunobu reactions offer mild and efficient pathways to this compound, avoiding the harsh conditions associated with traditional direct esterification methods and providing high yields even with challenging substrates.

Optimization of Reaction Conditions for Yield and Selectivity

The pivotal step in the synthesis of this compound is the esterification of the 7-nitroquinolin-8-ol precursor. The hydroxyl group at the 8-position of the quinoline ring exhibits phenolic character, but its reactivity is modulated by the electronic effects of the fused pyridine ring and the strongly electron-withdrawing nitro group at the 7-position. Due to the poor nucleophilicity of phenols, direct esterification with carboxylic acids is often inefficient. Therefore, the reaction typically involves an activated form of the carboxylic acid, such as an acyl chloride (e.g., 4-methoxybenzoyl chloride), and requires careful optimization of several parameters to maximize yield and ensure selectivity.

Key parameters for optimization include the choice of solvent, base, catalyst, temperature, and reaction time. The base is crucial for deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity. Common bases include organic amines like pyridine or triethylamine, or inorganic bases like potassium carbonate. The solvent must be inert to the reaction conditions and capable of dissolving the reactants; options range from chlorinated solvents like dichloromethane (B109758) to polar aprotic solvents like acetonitrile (B52724).

Catalysts can significantly accelerate the rate of esterification. For instance, 4-dimethylaminopyridine (DMAP) is a highly effective acylation catalyst. researchgate.net Alternatively, solid catalysts like titanium dioxide (TiO2) have been shown to efficiently promote the esterification of phenols under solvent-free conditions, offering a greener alternative with the potential for catalyst recycling. Temperature and reaction time are interdependent; higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts, necessitating a balance to achieve optimal conversion and purity.

A representative optimization study for the acylation of a phenolic substrate with a substituted benzoyl chloride is illustrated in the table below. The data demonstrates how systematic variation of reaction parameters can lead to a significant improvement in product yield.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneDichloromethane252435
2PyridineDichloromethane251265
3DMAP (0.1 eq)Dichloromethane25488
4DMAP (0.1 eq)Acetonitrile25492
5TiO₂Solvent-free250.592
6DMAP (0.1 eq)Acetonitrile50295

Table 1: Representative data for the optimization of reaction conditions for the synthesis of a phenolic ester, illustrating the impact of catalyst, solvent, and temperature on product yield. This data is illustrative for the class of reactions relevant to this compound synthesis.

Modular Synthesis and Convergent Strategies for Quinoline-Benzoate Esters

Modern synthetic chemistry increasingly favors modular and convergent strategies, which offer significant advantages in efficiency, flexibility, and purification over traditional linear syntheses. For a target molecule like this compound, a convergent approach involves the independent synthesis of two key building blocks, or "modules," which are then combined in a late-stage coupling reaction.

Module 1: 7-nitroquinolin-8-ol. The synthesis of this quinoline core is a critical sequence. A plausible route involves the Skraup synthesis or a related method to construct the quinoline ring, followed by a regioselective nitration. For example, a substituted aniline (B41778) could be reacted with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid to form a 7-substituted quinoline, which is then nitrated to introduce the nitro group at the 8-position. brieflands.com Alternatively, direct nitration of 8-hydroxyquinoline could be explored, although this may lead to issues with regioselectivity.

Module 2: 4-methoxybenzoic acid (or its activated form). This module is commercially available or can be easily prepared from 4-methoxybenzaldehyde (B44291) or p-cresol. For the final coupling step, it is typically activated, for example, by conversion to 4-methoxybenzoyl chloride using thionyl chloride or oxalyl chloride.

The convergent synthesis culminates in the coupling of these two modules. This strategy allows for the optimization of the synthesis of each module independently and enables the rapid generation of analogues by simply substituting either Module 1 or Module 2 with a different derivative. This modularity is a cornerstone of modern drug discovery and materials science. A recent example of a modular approach to quinoline synthesis involves a Pummerer reaction-enabled formal [3 + 2 + 1] annulation, where synthons are generated in situ and combined with an aniline to form the quinoline core, highlighting the power of modularity in creating diverse heterocyclic structures. organic-chemistry.orgnih.gov

Novel Synthetic Routes and Green Chemistry Principles in this compound Synthesis

The development of novel and sustainable synthetic routes is a primary goal in chemical synthesis. For this compound, this involves applying green chemistry principles to both the formation of the quinoline ring and the final esterification step.

Green Esterification Principles: The esterification step is also a prime target for green innovation. Key strategies include:

Safer Solvents: Replacing hazardous chlorinated solvents with greener alternatives like acetonitrile can significantly reduce the environmental impact of the process. jove.com

Catalysis: The use of efficient and recyclable catalysts is central to green chemistry. As mentioned, solid catalysts like TiO2 can facilitate the reaction under solvent-free conditions at room temperature, allowing for easy separation and reuse. Recently developed bimetallic oxide cluster catalysts have shown high efficiency in producing aryl esters using molecular oxygen as the sole oxidant, with water as the only byproduct. labmanager.com

Atom Economy: Esterification methods like the Steglich or Yamaguchi esterifications are widely used but can generate significant waste from coupling reagents. jove.comorganic-chemistry.org Developing catalytic cycles that minimize the use of stoichiometric reagents is a key goal.

Novel Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net Another novel, catalyst-free approach involves the aerosolization of reactants, where the high surface area of microdroplets facilitates esterification without the need for heat or acid catalysts. digitellinc.com

By integrating these green principles—such as employing a one-pot, aqueous-phase quinoline synthesis followed by a solvent-free, solid-catalyzed esterification—the synthesis of this compound can be made significantly more sustainable and efficient.

Chemical Reactivity and Transformation Pathways of 7 Nitroquinolin 8 Yl 4 Methoxybenzoate

Mechanistic Studies of Ester Hydrolysis in (7-nitroquinolin-8-yl) 4-methoxybenzoate (B1229959)

The ester functional group in (7-nitroquinolin-8-yl) 4-methoxybenzoate is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 7-nitroquinolin-8-ol (B3187980) and 4-methoxybenzoic acid or its conjugate base. The specific mechanism of this cleavage is highly dependent on the pH of the reaction medium.

Acid-Catalyzed Hydrolysis Mechanisms (e.g., AAc2, AAl1)

In the presence of a strong acid, the hydrolysis of this compound is expected to proceed through mechanisms involving protonation of the ester. youtube.comchemguide.co.uk The most common pathway for the acid-catalyzed hydrolysis of esters is the AAc2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).

The AAc2 mechanism is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. khanacademy.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of 7-nitroquinolin-8-ol yields the protonated 4-methoxybenzoic acid, which then deprotonates to give the final carboxylic acid product. chemguide.co.ukkhanacademy.org

Alternatively, though less common for esters of this type, the AAl1 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) could be considered. This pathway would involve the protonation of the ester followed by the departure of the 7-nitroquinolin-8-ol leaving group to form a stable acylium ion. However, this mechanism is generally favored for esters with bulky groups or those that can form a very stable carbocation upon departure of the alcohol, which is not the case here.

Base-Catalyzed Hydrolysis Mechanisms (e.g., Bac2, Bal1)

Under basic conditions, the hydrolysis of this compound, a process also known as saponification, is anticipated to occur via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). masterorganicchemistry.com This is a highly effective method for ester cleavage. studysmarter.co.uk

The BAc2 mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. youtube.com This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com The intermediate then collapses, expelling the 7-nitroquinolin-8-oxide anion as the leaving group and forming 4-methoxybenzoic acid. In the basic reaction medium, the carboxylic acid is rapidly deprotonated to form the 4-methoxybenzoate salt, driving the reaction to completion. masterorganicchemistry.com

The Bal1 mechanism (Base-catalyzed, Alkyl-oxygen cleavage, unimolecular) is not a plausible pathway for this compound as it would require the formation of a highly unstable 7-nitroquinolin-8-oxide anion without the assistance of the carbonyl group reformation.

Influence of Quinoline (B57606) and Nitro Substituents on Ester Reactivity

The reactivity of the ester group in this compound is significantly influenced by the electronic properties of the 7-nitroquinoline (B188568) moiety. The quinoline ring itself is an electron-withdrawing system. researchgate.net This effect is further intensified by the presence of the strongly electron-withdrawing nitro group at the 7-position. pearson.com

This pronounced electron-withdrawing nature of the 7-nitroquinoline ring system has a dual effect on the ester's reactivity. Firstly, it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This would be expected to accelerate the rate of base-catalyzed hydrolysis (BAc2 mechanism). Secondly, the electron-withdrawing groups stabilize the departing 7-nitroquinolin-8-oxide anion, making it a better leaving group. pearson.com This stabilization would also contribute to an increased rate of hydrolysis under basic conditions.

In the context of acid-catalyzed hydrolysis, the electron-withdrawing nature of the 7-nitroquinoline ring would decrease the basicity of the carbonyl oxygen, making it less readily protonated. This could potentially slow down the rate of acid-catalyzed hydrolysis compared to an ester with an electron-donating group.

Table 1: Hypothetical Relative Rate Constants for the Hydrolysis of Substituted Quinolin-8-yl Benzoates

Substituent on Quinoline Ring Hydrolysis Condition Expected Relative Rate Constant (k_rel)
None Acidic (pH 1) 1.0
7-Nitro Acidic (pH 1) < 1.0
None Basic (pH 13) 1.0

This table presents hypothetical data to illustrate the expected electronic effects of the nitro group on the rate of ester hydrolysis.

Reactions Involving the Nitro Group of this compound

The nitro group on the quinoline ring is a key site for chemical transformations, offering pathways to introduce new functional groups and modify the electronic properties of the molecule.

Selective Reduction of the Nitro Group to Amino Functionality

The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. masterorganicchemistry.com For a molecule like this compound, which also contains an ester linkage, a selective reduction method is crucial to avoid the cleavage of the ester.

Several reagents are known to selectively reduce aromatic nitro groups in the presence of esters. researchgate.netdoaj.orgbohrium.commendeley.comthieme-connect.com A common and effective method involves the use of a metal and a proton source, such as iron, tin, or zinc in the presence of an acid. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium, platinum, or nickel is another widely used method for this transformation. masterorganicchemistry.com More recently, systems like NaBH4-FeCl2 have been shown to be highly chemoselective for the reduction of nitroarenes bearing ester groups, providing the corresponding anilines in excellent yields. researchgate.netdoaj.orgbohrium.com

The successful reduction of the nitro group in this compound would yield (7-aminoquinolin-8-yl) 4-methoxybenzoate, a compound with significantly different electronic and chemical properties.

Table 2: Potential Reagents for the Selective Reduction of the Nitro Group

Reagent System Typical Conditions Expected Outcome
Fe / HCl Reflux Reduction of NO₂ to NH₂
SnCl₂ / HCl Room Temperature Reduction of NO₂ to NH₂
H₂ / Pd-C Atmospheric Pressure Reduction of NO₂ to NH₂

This table provides examples of established methods for the selective reduction of aromatic nitro groups that could be applicable to this compound.

Potential for Nucleophilic Aromatic Substitution on the Nitroquinoline System

Aromatic rings that are substituted with strongly electron-withdrawing groups, such as a nitro group, are activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.commasterorganicchemistry.com The nitro group in the 7-position of the quinoline ring in this compound makes the quinoline system electron-deficient and thus susceptible to attack by nucleophiles. libretexts.orgnih.gov

The SNAr mechanism typically proceeds via an addition-elimination pathway. chemistrysteps.com A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group, or in some cases, a hydrogen atom, to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the leaving group restores the aromaticity of the ring.

For this compound, while there isn't an obvious leaving group like a halide on the quinoline ring, the presence of the activating nitro group could facilitate substitution reactions. For instance, a sufficiently strong nucleophile might be able to displace a hydride ion, or if other leaving groups were present on the ring, they would be readily displaced. The positions ortho and para to the nitro group are the most activated towards nucleophilic attack. libretexts.org Therefore, positions 6 and 8 on the quinoline ring would be the most likely sites for nucleophilic attack. However, the position 8 is already substituted.

Reactivity of the Quinoline Nucleus in this compound

The quinoline ring system in this compound is heavily influenced by the presence of a strongly electron-withdrawing nitro group at the 7-position and the ester linkage at the 8-position. These substituents profoundly affect the electron density distribution across both the benzenoid and pyridinoid rings of the quinoline core, thereby governing its susceptibility to various chemical reactions.

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring. In the case of this compound, the reactivity is further diminished by the powerful deactivating effect of the nitro group.

Quinoline itself typically undergoes electrophilic attack on the benzenoid ring, favoring positions C-5 and C-8. uop.edu.pk However, in this specific molecule, the C-8 position is blocked by the ester group. The C-7 position is occupied by the nitro group, which is a strong deactivating group and a meta-director. Consequently, any potential electrophilic attack would be directed to positions meta to the nitro group, which are C-5 and C-8a (the carbon at the ring junction). Given that C-8a is sterically hindered and part of the fused system, the most likely position for electrophilic substitution, albeit under harsh conditions, would be the C-5 position. The pyridine ring is highly deactivated towards electrophiles and is unlikely to react.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Quinoline Nucleus

Reaction Type Reagents Predicted Major Product(s) Rationale
Nitration HNO₃/H₂SO₄ 5,7-Dinitroquinolin-8-yl 4-methoxybenzoate The nitro group directs meta; C-5 is the most accessible meta position. Reaction requires forcing conditions.
Halogenation Br₂/FeBr₃ 5-Bromo-7-nitroquinolin-8-yl 4-methoxybenzoate The nitro group directs meta; C-5 is the most favorable position for substitution.

The presence of the nitro group at C-7 dramatically activates the quinoline nucleus towards nucleophilic attack. This is a characteristic feature of nitro-substituted aromatic and heteroaromatic systems. The positions ortho and para to the nitro group are the most electron-deficient and, therefore, the most susceptible to attack by nucleophiles. In 7-nitroquinoline, these positions are C-6 (ortho) and C-8 (ortho).

Since the C-8 position is occupied by the ester, the C-6 position becomes a prime target for nucleophilic addition. A particularly relevant reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which is common in electron-deficient nitroaromatics. nih.govresearchgate.net This reaction allows for the introduction of various substituents at the C-6 position. The reaction proceeds through the formation of a negatively charged σ-complex intermediate, which is stabilized by the electron-withdrawing nitro group. nih.govresearchgate.net

Table 2: Potential Nucleophilic Addition Reactions on the Quinoline Nucleus

Nucleophile Reaction Type Predicted Product Notes
Carbanions (e.g., from CH₃NO₂) VNS 6-Nitromethyl-7-nitroquinolin-8-yl 4-methoxybenzoate Introduction of a carbon substituent ortho to the nitro group.
Amines (e.g., Carbazole) VNS 6-(9H-Carbazol-9-yl)-7-nitroquinolin-8-yl 4-methoxybenzoate C-N bond formation at the activated C-6 position. nih.govresearchgate.net

The quinoline moiety possesses distinct sites for oxidation and reduction. The most significant transformation is the reduction of the nitro group. The nitro group at C-7 can be readily reduced to an amino group using a variety of reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the chemical properties of the quinoline ring and opens up pathways for further derivatization, such as diazotization.

Oxidation of the quinoline ring itself requires strong oxidizing agents and often leads to the cleavage of the benzenoid ring. However, the nitrogen atom in the pyridine ring can be oxidized to an N-oxide using peroxy acids like m-CPBA. This transformation would increase the electron deficiency of the ring system, further enhancing its susceptibility to nucleophilic attack.

Derivatization Studies of the Methoxybenzoate Ester Portion

The 4-methoxybenzoate ester portion of the molecule offers additional sites for chemical modification, primarily involving the methoxy (B1213986) group and the aromatic ring of the benzoate (B1203000) moiety.

The methoxy group is a common functional group that can undergo specific transformations. The most prevalent reaction is demethylation to yield the corresponding phenol (B47542) (a 4-hydroxybenzoate (B8730719) derivative). This can be achieved using various reagents, including strong protic acids (like HBr or HI) or Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃). google.com The choice of reagent is critical to avoid cleavage of the ester bond. For instance, selective demethylation of para-methoxy groups in phenolic esters has been achieved using an excess of aluminum halide. google.com

Table 3: Key Transformations of the Methoxy Group

Reaction Reagents Product
Demethylation BBr₃, AlCl₃, or HBr (7-nitroquinolin-8-yl) 4-hydroxybenzoate

The benzoate ring is susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of this ring are governed by the competing electronic effects of the para-methoxy group and the meta-ester linkage (relative to the ring). The methoxy group is a strong activating group and an ortho, para-director. The ester group is a deactivating group and a meta-director.

In this case, the directing effects of the two substituents are synergistic. The methoxy group directs incoming electrophiles to the positions ortho to it (C-3 and C-5 of the benzoate ring). The ester group directs to these same positions, as they are meta to the ester. Therefore, electrophilic substitution will occur selectively at the C-3 and C-5 positions of the benzoate ring.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzoate Ring

Reaction Type Reagents Predicted Major Product(s) Rationale
Halogenation Br₂/Acetic Acid (7-nitroquinolin-8-yl) 3-bromo-4-methoxybenzoate Ortho-directing methoxy group and meta-directing ester group favor substitution at C-3.
Nitration HNO₃/H₂SO₄ (mild) (7-nitroquinolin-8-yl) 4-methoxy-3-nitrobenzoate Substitution occurs ortho to the activating methoxy group.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Nitroquinolin 8 Yl 4 Methoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the definitive structural assignment of (7-nitroquinolin-8-yl) 4-methoxybenzoate (B1229959). Through a detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the molecule's connectivity and spatial arrangement can be constructed.

Detailed Chemical Shift Analysis for Structural Assignment

The ¹H and ¹³C NMR spectra of (7-nitroquinolin-8-yl) 4-methoxybenzoate are expected to exhibit distinct signals corresponding to each unique proton and carbon environment within the molecule. The predicted chemical shifts are based on the known values for 7-nitroquinoline (B188568), 8-hydroxyquinoline (B1678124), and 4-methoxybenzoate derivatives, taking into account the electronic effects of the substituents. tsijournals.comchemicalbook.comresearchgate.net

The proton spectrum is anticipated to show characteristic signals for the quinoline (B57606) and benzoate (B1203000) ring systems. The protons on the quinoline ring are influenced by the electron-withdrawing nitro group and the ester linkage. Similarly, the protons of the 4-methoxybenzoate moiety will display a pattern typical of a para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum will provide complementary information, with signals for all carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at a characteristic downfield shift. The carbons of the quinoline ring will be affected by the nitro group, and the carbons of the benzoate ring will be influenced by the methoxy (B1213986) and ester groups.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-28.90dd4.2, 1.6
H-37.60dd8.4, 4.2
H-48.85dd8.4, 1.6
H-58.50d8.8
H-67.80d8.8
H-2'8.10d9.0
H-3'7.00d9.0
OCH₃3.90s-

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2152.0
C-3122.5
C-4137.0
C-4a149.0
C-5130.0
C-6125.0
C-7148.0
C-8140.0
C-8a145.0
C-1'122.0
C-2'132.0
C-3'114.0
C-4'164.0
C=O165.0
OCH₃55.8

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from one-dimensional spectra and for establishing the connectivity between the different fragments of the molecule. slideshare.netyoutube.commagritek.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the quinoline and benzoate rings. For instance, a cross-peak between H-2 and H-3, and between H-3 and H-4 would confirm their adjacent positions on the quinoline ring. Similarly, correlations between the aromatic protons of the benzoate ring would be observed.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly crucial for connecting the 7-nitroquinoline and 4-methoxybenzoate moieties. Long-range correlations (over two or three bonds) would be expected between the quinoline protons (e.g., H-2, H-4) and the ester carbonyl carbon, confirming the ester linkage. Additionally, correlations from the methoxy protons to the carbons of the benzoate ring would be visible.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is valuable for determining the preferred conformation of the molecule, such as the relative orientation of the benzoate ring with respect to the quinoline ring system.

Expected Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Information Gained
COSYH-2 ↔ H-3, H-3 ↔ H-4, H-5 ↔ H-6, H-2' ↔ H-3'Confirms proton connectivity within the aromatic rings.
HSQCH-2 ↔ C-2, H-3 ↔ C-3, etc.Assigns carbon signals based on proton assignments.
HMBCH-2, H-4 ↔ C=O; OCH₃ ↔ C-4', C-3'Confirms the ester linkage and substitution pattern.
NOESYH-2 ↔ H-2', H-6 ↔ H-3'Provides insights into the 3D structure and conformation.

Conformational Analysis using NMR Parameters

The conformation of this compound, particularly the rotational freedom around the C8-O and O-C(O) bonds of the ester linkage, can be investigated using NMR. The relative orientation of the two aromatic systems is influenced by steric and electronic factors. Concentration-dependent ¹H NMR studies can provide insights into intermolecular interactions such as π-π stacking, which is common in quinoline derivatives. uncw.eduuncw.edu NOESY data can reveal through-space interactions between protons on the quinoline and benzoate rings, which would indicate a preferred conformation in solution.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint based on the vibrational modes of the functional groups present in this compound. ksu.edu.sa FT-IR and Raman spectroscopy are complementary techniques that offer a comprehensive understanding of the molecule's vibrational properties. spectroscopyonline.com

Characteristic Vibrational Modes of Quinoline, Nitro, and Ester Groups

The FT-IR and Raman spectra of the title compound are expected to be rich in information, with characteristic bands for each functional group.

Quinoline Group: The quinoline ring will exhibit C-H stretching vibrations in the 3100-3000 cm⁻¹ region. scialert.net Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations will also be present at lower frequencies.

Nitro Group: The nitro group is characterized by two strong and distinct stretching vibrations: the asymmetric stretch typically appearing in the 1550-1475 cm⁻¹ region and the symmetric stretch in the 1360-1290 cm⁻¹ range. spectroscopyonline.comorgchemboulder.com These bands are often very intense in the IR spectrum.

Ester Group: The ester functionality will be readily identifiable by a strong C=O stretching band, anticipated around 1725 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations of the ester will result in two bands, typically in the 1300-1000 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR/Raman)
QuinolineAromatic C-H Stretch3100-3000Medium / Medium
QuinolineAromatic C=C Stretch1600-1450Medium-Strong / Strong
NitroAsymmetric N-O Stretch~1530Strong / Medium
NitroSymmetric N-O Stretch~1350Strong / Strong
EsterC=O Stretch~1725Strong / Medium
EsterC-O Stretch1300-1000Strong / Medium
MethoxyC-H Stretch2950-2850Medium / Medium

Analysis of Intermolecular Interactions in Solid and Solution States

In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the polar nitro and ester groups can significantly influence the vibrational spectra. mdpi.comnih.govresearchgate.netchimia.ch These interactions can lead to shifts in vibrational frequencies and, in some cases, the splitting of absorption bands compared to the spectrum in solution, where the molecules are more isolated. A comparison of the solid-state and solution-state FT-IR and Raman spectra can, therefore, provide valuable information about the nature and strength of these intermolecular forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a compound. This absorption is dependent on the electronic structure of the molecule. For a compound like this compound, which contains multiple chromophores—parts of the molecule that absorb light—the UV-Vis spectrum would be expected to show several absorption bands.

Electronic Transitions and Chromophoric Properties of the Conjugated System

The conjugated system of this compound is composed of the quinoline ring, the nitro group, the ester linkage, and the 4-methoxybenzoyl group. The electronic transitions observed in a UV-Vis spectrum would likely be π → π* and n → π* transitions.

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. The extensive conjugation in the quinoline and benzoyl rings would be the primary contributor to these absorptions.

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the nitro and ester groups, to a π* antibonding orbital. These are typically lower in energy and have weaker absorption bands compared to π → π* transitions.

Without experimental data, a precise data table of electronic transitions cannot be generated.

Solvent Effects on Absorption Maxima

The polarity of the solvent can influence the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. This phenomenon, known as solvatochromism, can provide insights into the nature of the electronic transitions.

Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed for π → π* transitions in polar solvents.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, often observed for n → π* transitions in polar solvents.

A systematic study using a range of solvents with varying polarities would be necessary to determine the solvent effects on the absorption maxima of this compound. A hypothetical data table illustrating this is presented below.

SolventPolarity IndexHypothetical λmax (nm) for π → πHypothetical λmax (nm) for n → π
Hexane0.1Data not availableData not available
Dichloromethane (B109758)3.1Data not availableData not available
Acetonitrile (B52724)5.8Data not availableData not available
Ethanol4.3Data not availableData not available
Water10.2Data not availableData not available

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. It also reveals fragmentation patterns that help in elucidating the molecular structure. For this compound (C17H12N2O5), the expected exact mass would be calculated based on the most abundant isotopes of its constituent atoms.

The fragmentation of the molecule in the mass spectrometer would likely occur at the ester linkage, leading to characteristic fragment ions corresponding to the 7-nitroquinolin-8-yl cation and the 4-methoxybenzoyl cation or radical. Further fragmentation of the quinoline and benzoyl rings would also be expected.

X-ray Crystallography for Solid-State Molecular Architecture

Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic study would yield a comprehensive table of all bond lengths and angles within the molecule. This data would confirm the connectivity of the atoms and provide insight into the hybridization and electronic environment of each atom. Torsional angles would describe the conformation of the molecule, particularly the rotational orientation around the ester linkage and the nitro group relative to the quinoline ring.

A representative data table for selected parameters would look as follows, though it is important to reiterate that this is an illustrative example as no experimental data is available.

ParameterAtom 1Atom 2Atom 3Hypothetical Value
Bond Length (Å)C(ester)O(ester)C(quinoline)Data not available
Bond Angle (°)O(ester)C(ester)O(carbonyl)Data not available
Torsional Angle (°)C(quinoline)O(ester)C(ester)C(benzoyl)

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules in the crystal lattice is determined by intermolecular forces. For this compound, one would anticipate the presence of several types of non-covalent interactions:

π-Stacking: The planar aromatic rings of the quinoline and benzoyl groups could stack on top of each other, contributing to the stability of the crystal structure.

Hydrogen Bonding: While there are no classic hydrogen bond donors in the molecule, weak C-H···O and C-H···N interactions might be present.

Dipole-Dipole Interactions: The polar nitro and ester groups would lead to significant dipole moments, resulting in dipole-dipole interactions that influence crystal packing.

An analysis of the crystal structure would reveal the specific nature and geometry of these interactions, which are crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Investigations of 7 Nitroquinolin 8 Yl 4 Methoxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of molecules with a high degree of accuracy.

Geometry Optimization and Thermochemical Properties

A foundational step in computational analysis is geometry optimization. This process involves calculating the lowest energy arrangement of the atoms in the molecule, resulting in its most stable three-dimensional structure. From this optimized geometry, various thermochemical properties such as enthalpy, entropy, and Gibbs free energy could be calculated. These values are crucial for understanding the molecule's stability and its behavior in chemical reactions.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO band gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller band gap suggests that the molecule is more easily excitable and more reactive. nih.gov Analysis would reveal the spatial distribution of these orbitals, indicating which parts of the molecule are involved in electron donation and acceptance.

Charge Distribution Analysis (e.g., Mulliken Population Analysis, Natural Population Analysis)

Understanding how charge is distributed across a molecule is key to predicting its interactions. Methods like Mulliken Population Analysis and Natural Population Analysis (NPA) are used to assign partial charges to each atom. This information helps to identify electrophilic (positive) and nucleophilic (negative) sites, providing insight into the molecule's dipole moment and polarizability. NPA is often considered more reliable as it shows less dependence on the basis set used in the calculation.

Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Mapping

Building on the electronic structure, reactivity descriptors and potential maps offer a more detailed picture of how the molecule will interact with other chemical species.

Fukui Functions for Predicting Sites of Electrophilic and Nucleophilic Attack

Fukui functions are used within DFT to identify the most reactive sites in a molecule. These functions pinpoint which atoms are most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species). This analysis provides a more nuanced view of reactivity than charge distribution alone, as it considers the change in electron density when an electron is added or removed.

Visualizing Electron Density Distribution and Potential Reaction Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of the molecule. It plots the electrostatic potential onto the electron density surface, typically using a color scale. Red regions indicate areas of negative potential (rich in electrons and prone to electrophilic attack), while blue regions show positive potential (electron-poor and susceptible to nucleophilic attack). The MEP map is an invaluable tool for visualizing and predicting the sites where a molecule is likely to engage in intermolecular interactions.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Computational chemistry provides powerful tools to visualize and understand the subtle forces that govern molecular architecture and interactions. For (7-nitroquinolin-8-yl) 4-methoxybenzoate (B1229959), Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) analyses are instrumental in mapping the landscape of non-covalent forces. These methods are based on the electron density (ρ) and its derivatives, offering a real-space representation of interactions. researchgate.netnih.gov

The RDG is a function of the electron density and its first derivative, which helps in identifying regions of non-covalent interactions. A plot of the RDG against the electron density, often colored based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, reveals the nature of these interactions. nih.gov

Elucidation of Weak Intermolecular Forces (e.g., Van der Waals, Hydrogen Bonding)

Intermolecular forces are critical in determining the packing of molecules in the solid state and their behavior in solution. NCI/RDG analysis can graphically distinguish different types of intermolecular contacts.

Hydrogen Bonding: For (7-nitroquinolin-8-yl) 4-methoxybenzoate, potential intermolecular hydrogen bonds could form, for instance, between the oxygen atoms of the nitro group and hydrogen atoms of adjacent molecules. In an NCI plot, these interactions would appear as distinct, disc-shaped isosurfaces between the participating atoms. nih.gov The corresponding spikes in the RDG plot at low density and negative sign(λ₂)ρ values would confirm strong, attractive interactions.

Steric Repulsion: Regions of steric clash, for example, between closely packed atoms, are also visualized. nih.gov These appear as red-colored isosurfaces in NCI plots, corresponding to large positive values of sign(λ₂)ρ, indicating repulsive interactions. researchgate.net

The table below summarizes the expected types of intermolecular interactions and their characteristic signatures in an NCI/RDG analysis.

Interaction TypeParticipating GroupsNCI Plot VisualizationRDG Plot Signature
Hydrogen BondingNitro group (O) with aromatic C-HSmall, disc-like surfaces between atomsSharp peaks at low density, negative sign(λ₂)ρ
π-π StackingQuinoline (B57606) and benzoate (B1203000) ringsBroad, delocalized surfaces between ringsPeaks at low density, near-zero sign(λ₂)ρ
Van der WaalsGeneral molecular surface contactsLarge, low-density green isosurfacesPeaks at very low density, near-zero sign(λ₂)ρ
Steric RepulsionCrowded atomic regions in crystal packingRed-colored patches indicating clashesPeaks at low density, positive sign(λ₂)ρ

Intramolecular Interactions and Conformational Stability

Intramolecular hydrogen bonds, though likely weak (e.g., C-H···O), can significantly influence conformational preference. For instance, an interaction between a hydrogen atom on the quinoline ring and an oxygen atom of the ester or nitro group would be visualized as a faint isosurface. These interactions, along with potential steric hindrances between the two ring systems, would define the low-energy conformations of the molecule. The analysis helps to rationalize the planarity or twisting of the molecule, which in turn affects its electronic and spectroscopic properties.

Prediction of Spectroscopic Properties through Computational Methods

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for predicting the spectroscopic properties of molecules with a high degree of accuracy. qnl.qaresearchgate.net These calculations provide insights that complement and help interpret experimental spectra.

Theoretical Vibrational Frequencies and NMR Chemical Shifts

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes are obtained. scirp.org These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and basis set limitations, improving agreement with experimental data.

The predicted spectrum allows for the assignment of specific absorption bands to the vibrations of particular functional groups. scirp.org For example, characteristic stretching frequencies for the C=O of the ester, the N-O bonds of the nitro group, C-O of the methoxy (B1213986) group, and various C-H and C=C/C=N vibrations of the aromatic rings can be identified. scirp.org

The following table illustrates the kind of data obtained from such a DFT calculation for key functional groups.

Functional GroupVibrational ModeExpected Theoretical Wavenumber (cm⁻¹)
EsterC=O stretch~1700-1750
NitroNO₂ asymmetric stretch~1500-1560
NitroNO₂ symmetric stretch~1330-1370
MethoxyC-O stretch~1250-1300
Aromatic RingsC=C/C=N stretches~1400-1600

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical chemical shifts are calculated relative to a standard, usually tetramethylsilane (B1202638) (TMS), and can be directly compared to experimental values. These calculations are invaluable for confirming structural assignments and understanding how the electronic environment influences the chemical shift of each nucleus.

UV-Vis Spectra Simulation and Excited State Properties (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for modeling the electronic absorption spectra (UV-Vis) of molecules. qnl.qanih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (ƒ), which relate to the intensity of the absorption bands. qnl.qa

For this compound, TD-DFT calculations would likely predict intense transitions in the UV region, corresponding to π→π* electronic excitations within the conjugated aromatic systems of the quinoline and benzoate moieties. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, could introduce intramolecular charge transfer (ICT) character to some of these transitions, potentially leading to absorption bands extending into the visible region. qnl.qa

Simulations can be performed in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvatochromic effects—the shift in absorption wavelength with solvent polarity. qnl.qa Analysis of the molecular orbitals involved in the main electronic transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) provides a detailed understanding of the nature of the electronic excitations. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While quantum mechanical calculations provide deep insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. researchgate.netphyschemres.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. researchgate.net

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol, or toluene). mdpi.com The simulation would track the positions and velocities of all atoms over a period of nanoseconds. physchemres.org

Analysis of the MD trajectory can reveal:

Conformational Flexibility: The simulation would explore the accessible rotational conformations around the ester linkage, showing the distribution of dihedral angles and identifying the most populated conformational states in solution. mdpi.com

Solvent Interactions: It provides a dynamic picture of how solvent molecules arrange around the solute. mdpi.com This includes the formation and breaking of transient hydrogen bonds between the solvent and the nitro or ester groups, and the packing of solvent molecules around the hydrophobic aromatic rings.

Exploration of Non-Linear Optical (NLO) Properties and Potential Applications

While direct experimental or computational studies on the non-linear optical (NLO) properties of this compound are not extensively available in the current body of scientific literature, theoretical investigations based on analogous molecular structures provide a strong foundation for predicting its potential NLO activity. Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for analyzing the electronic and optical properties of organic molecules. The NLO response of a molecule is fundamentally linked to its electronic structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT).

The molecular architecture of this compound features key components that are characteristic of promising NLO materials. The quinoline ring system provides a π-conjugated backbone. The presence of a nitro group (-NO₂) at the 7-position of the quinoline ring is particularly significant. The nitro group is a strong electron-withdrawing group (acceptor), which can create a significant dipole moment within the molecule. On the other hand, the 4-methoxybenzoate group attached at the 8-position can act as an electron-donating or π-linker moiety. This donor-π-acceptor (D-π-A) or acceptor-donor (A-D) type of arrangement is a classic design strategy for enhancing NLO properties.

Theoretical calculations for similar quinoline derivatives have consistently shown that such substitutions lead to a substantial increase in the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. bohrium.comnih.govtandfonline.com The efficiency of the ICT process, and consequently the magnitude of the NLO response, is highly dependent on the strength of the donor and acceptor groups and the length and nature of the π-conjugated bridge.

Computational Approaches to NLO Properties

The investigation of NLO properties of organic molecules like this compound is typically carried out using quantum chemical calculations. DFT and time-dependent DFT (TD-DFT) are the most common methods employed for this purpose. mdpi.comnih.gov Functionals such as B3LYP and CAM-B3LYP, combined with basis sets like 6-311++G(d,p), have been shown to provide reliable predictions of NLO parameters. bohrium.comtandfonline.com

The key NLO properties that are typically calculated include:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β): The second-order NLO response, which is responsible for effects like second-harmonic generation (SHG).

Second-Order Hyperpolarizability (γ): The third-order NLO response.

Illustrative Data from Theoretical Calculations

The following table presents hypothetical yet realistic data for the NLO properties of this compound, derived from trends observed in computational studies of analogous nitro-substituted quinoline derivatives. These values are for illustrative purposes to demonstrate the expected NLO response.

PropertySymbolHypothetical ValueUnit
Dipole Momentμ5.8 DDebye
Average Polarizability<α>35.2 x 10⁻²⁴ esuesu
First-Order Hyperpolarizabilityβ120.5 x 10⁻³⁰ esuesu
Second-Order Hyperpolarizabilityγ45.7 x 10⁻³⁶ esuesu

Potential Applications

Molecules with significant NLO properties are of great interest for a variety of applications in photonics and optoelectronics. rsc.org The predicted strong NLO response of this compound suggests its potential utility in the following areas:

Optical Switching: The ability to control the transmission of light with another light beam.

Frequency Conversion: Materials with high first-order hyperpolarizability can be used for second-harmonic generation, converting laser light to a shorter wavelength.

Data Storage: NLO materials can be used in high-density optical data storage devices.

Telecommunications: For use in modulators and switches in optical communication systems.

Further theoretical and experimental studies are necessary to validate these predicted NLO properties and to fully explore the potential of this compound in these advanced technological applications. The strategic combination of a strong electron-accepting nitro group with the quinoline framework makes it a compelling candidate for future NLO material development.

Advanced Applications and Materials Science Potential of 7 Nitroquinolin 8 Yl 4 Methoxybenzoate

Role as a Key Intermediate in Complex Chemical Synthesis

The structure of (7-nitroquinolin-8-yl) 4-methoxybenzoate (B1229959) makes it a highly plausible and versatile intermediate for the synthesis of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites that can be selectively modified.

The most significant feature for its role as a precursor is the nitro group at the 7-position of the quinoline (B57606) ring. Nitro groups are exceptionally useful in synthetic organic chemistry as they can be readily transformed into a variety of other functional groups. The reduction of the nitro group to an amine is a common and high-yielding transformation, which would convert (7-nitroquinolin-8-yl) 4-methoxybenzoate into (7-aminoquinolin-8-yl) 4-methoxybenzoate.

This resulting aminoquinoline derivative opens up numerous synthetic pathways. The amino group can participate in reactions such as diazotization, acylation, and various cross-coupling reactions to build intricate molecular frameworks. This strategy is frequently employed in the synthesis of pharmaceuticals, where functionalized quinoline scaffolds are common. For instance, the synthesis of complex drugs like Gefitinib involves the manipulation of functional groups on a quinazoline (B50416) core, a process that often starts from nitrated precursors. nih.gov

Additionally, the ester linkage is susceptible to hydrolysis, which would yield 8-hydroxy-7-nitroquinoline and 4-methoxybenzoic acid. This unmasks the 8-hydroxyl group, a key structural feature of many biologically active molecules and ligands. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents & ConditionsProduct Functional GroupPotential Application
Nitro Reduction Fe/HCl, H₂/Pd-C, SnCl₂Primary Amine (-NH₂)Further functionalization, synthesis of dyes, pharmaceuticals.
Ester Hydrolysis NaOH, H₂O / H₃O⁺Hydroxyl (-OH) + Carboxylic AcidGeneration of chelating agents, linker molecules.
Nucleophilic Aromatic Substitution Strong NucleophilesSubstitution of Nitro GroupIntroduction of diverse functionalities.

Reticular chemistry involves the assembly of molecular building blocks into ordered, porous crystalline structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). chemrxiv.orgnih.govnih.gov These materials have garnered immense interest for applications in gas storage, separation, and catalysis. nih.gov

This compound, after suitable modification, could serve as a valuable building block, or "linker," in reticular synthesis. To be used in this context, a molecule typically needs at least two reactive sites that can connect to other components (metal nodes or other organic linkers).

The parent molecule could be transformed into a bifunctional linker through several routes:

Reduction and Hydrolysis: Reduction of the nitro group to an amine and hydrolysis of the ester to a carboxylic acid would produce a 7-amino-8-hydroxyquinoline-based linker.

Functionalization of the Benzoate (B1203000) Ring: The 4-methoxybenzoate portion could be demethylated and further functionalized to introduce additional coordinating groups.

The resulting multitopic linkers could then be used to construct novel frameworks. The precise geometry and rigidity of the quinoline scaffold are desirable attributes for creating predictable and robust porous materials. berkeley.edu The ability to create isoreticular frameworks—structures with the same topology but different linker lengths or functionalities—allows for the fine-tuning of pore size and chemical environment within the material. chemrxiv.orgberkeley.edu

Potential as a Ligand in Coordination Chemistry and Catalysis

The quinoline scaffold is a well-known "privileged" structure in coordination chemistry due to the coordinating ability of its nitrogen atom. The 8-hydroxyquinoline (B1678124) (8HQ) derivative, in particular, is a classic and powerful chelating agent. nih.govnih.gov

In its native form, this compound has limited chelating ability. While the quinoline nitrogen can act as a monodentate ligand, the potent bidentate chelation characteristic of 8-hydroxyquinolines is blocked by the benzoate ester at the 8-position. The oxygen atoms of the ester group are generally poor coordinators compared to the deprotonated oxygen of a hydroxyl group.

However, upon hydrolysis to 8-hydroxy-7-nitroquinoline, a powerful bidentate chelating site is revealed. This site involves the lone pair of electrons on the quinoline nitrogen and the deprotonated hydroxyl group, forming a stable five-membered ring with a metal ion. nih.govresearchgate.net The presence of the electron-withdrawing nitro group at the 7-position would electronically modulate the ligand's properties, influencing the stability and reactivity of the resulting metal complexes. nih.gov

Table 2: Potential Metal Ion Coordination with Hydrolyzed this compound (8-hydroxy-7-nitroquinoline)

Metal IonPotential Coordination SitesResulting Complex GeometryPotential Properties
Cu²⁺, Zn²⁺ Quinoline Nitrogen, Phenolic OxygenTetrahedral or Square PlanarCatalytic, Antimicrobial, Sensor applications. researchgate.net
Fe²⁺/Fe³⁺ Quinoline Nitrogen, Phenolic OxygenOctahedralRedox activity, Magnetic properties.
V⁴⁺O Quinoline Nitrogen, Phenolic OxygenSquare Pyramidal or OctahedralCatalytic oxidation, Medicinal applications. nih.gov
Ru²⁺, Rh³⁺ Quinoline Nitrogen, Phenolic OxygenOctahedralCatalysis, Photophysical applications.

Metal complexes derived from 8-hydroxyquinoline and its derivatives are known to exhibit significant catalytic activity in various organic transformations. By forming stable complexes, the central metal ion's Lewis acidity and redox potential can be fine-tuned by the ligand scaffold.

The hydrolyzed and/or reduced derivatives of this compound could serve as ligands for creating new homogeneous or heterogeneous catalysts. For example, anchoring such a ligand onto a solid support could yield a recyclable catalyst. The specific placement of the nitro (or amino) group provides a handle for further functionalization, allowing for the creation of a tailored catalytic pocket around the metal center.

Exploration in Advanced Materials Science

Beyond its role as a synthetic intermediate, this compound and its derivatives hold potential for direct use in materials science. The conjugated π-system of the quinoline ring, coupled with the electron-withdrawing nitro group, suggests potential applications in optoelectronics.

Nitroaromatic compounds can exhibit nonlinear optical (NLO) properties, where their response to an electric field (like that of light) is nonlinear. This makes them candidates for materials used in frequency doubling or optical switching. Furthermore, the quinoline core is known to be fluorescent, and its photophysical properties could be tuned by the substituents, leading to potential use as fluorescent probes or components in organic light-emitting diodes (OLEDs). The ability of the hydrolyzed form to chelate metal ions can also be used to develop chemosensors, where a change in fluorescence or color upon binding to a specific metal ion allows for its detection.

Development of Organic Dyes and Pigments

The unique molecular structure of this compound suggests its potential as a building block for novel organic dyes and pigments. The quinoline core, a heterocyclic aromatic compound, is a known chromophore present in many synthetic dyes. The presence of a nitro group (-NO2), a strong electron-withdrawing group, and a methoxy (B1213986) group (-OCH3) on the benzoate moiety, an electron-donating group, creates a "push-pull" system. This intramolecular charge transfer is a common design strategy for creating chromophores that absorb light in the visible region of the electromagnetic spectrum, a key characteristic of dyes and pigments.

The color of such a dye would be determined by the extent of conjugation and the energy of the intramolecular charge transfer band. It is hypothesized that the compound would exhibit a significant solvatochromic effect, meaning its color could change depending on the polarity of the solvent, which could be a valuable property for certain applications. Further functionalization of the quinoline or benzoate rings could be used to tune the color, solubility, and lightfastness of the resulting dyes.

Illustrative Data Table: Potential Photophysical Properties for Organic Dye Applications

PropertyHypothetical Value/CharacteristicSignificance
Maximum Absorption (λmax)450 - 550 nmDetermines the color of the dye (in this hypothetical range, likely yellow to orange)
Molar Extinction Coefficient (ε)> 30,000 M⁻¹cm⁻¹Indicates high color strength
Quantum Yield of FluorescenceLowDesirable for pigments to avoid energy loss through fluorescence
PhotostabilityModerate to HighResistance to fading upon exposure to light
SolubilitySoluble in common organic solventsEase of application in various media

Applications in Optoelectronic Devices or Sensors (e.g., as a component of organic semiconductors, chemosensors)

The extended π-conjugated system of the quinoline ring in this compound provides a structural basis for potential applications in optoelectronic devices. Quinoline derivatives have been investigated for their use in Organic Light Emitting Diodes (OLEDs) and as organic semiconductors. The electron-deficient nature of the nitro-substituted quinoline ring could impart n-type semiconductor characteristics, making it a candidate for use in organic field-effect transistors (OFETs) or as an electron-transporting material in OLEDs.

Furthermore, the quinoline moiety is a well-known chelating agent for metal ions. The nitrogen atom of the quinoline ring and the oxygen atoms of the ester and nitro groups could act as binding sites for specific metal ions. Upon binding, changes in the photophysical properties of the molecule, such as its fluorescence or UV-Vis absorption, could be observed. This suggests a potential application as a chemosensor for the detection of specific metal ions. The selectivity and sensitivity of such a sensor would depend on the specific binding affinity for different ions.

Illustrative Data Table: Potential Properties for Optoelectronic and Sensor Applications

ApplicationProperty of InterestHypothetical Target Value/Observation
Organic Semiconductor Electron Mobility> 10⁻⁴ cm²/Vs
HOMO/LUMO Energy LevelsLUMO: ~ -3.5 eV; HOMO: ~ -6.0 eV
Chemosensor SelectivityHigh for a specific metal ion (e.g., Fe³⁺, Cu²⁺)
Detection LimitMicromolar (µM) to Nanomolar (nM) range
Response Mechanism"Turn-off" fluorescence upon ion binding

Functionalization for Surface Chemistry and Interface Science

The this compound molecule possesses several sites that could be chemically modified, or "functionalized," for applications in surface chemistry and interface science. The ester linkage could be hydrolyzed to yield 7-nitroquinolin-8-ol (B3187980) and 4-methoxybenzoic acid. The resulting hydroxyl group on the quinoline and the carboxylic acid group on the benzoate could then be used to anchor the molecules to various surfaces.

For example, the carboxylic acid could be used to form self-assembled monolayers (SAMs) on metal oxide surfaces, such as titanium dioxide or indium tin oxide, which are common components in solar cells and other electronic devices. The quinoline moiety could be functionalized with groups that promote specific interactions with other molecules or materials at an interface. This ability to tailor the surface properties of materials is crucial for controlling wetting, adhesion, and biocompatibility, and for the fabrication of advanced functional materials.

Illustrative Data Table: Potential Functionalization Strategies and Applications

Functional Group for AttachmentTarget SurfacePotential Application
Carboxylic Acid (from hydrolysis)Metal Oxides (e.g., TiO₂, ZnO)Dye-sensitized solar cells, modification of electrode surfaces
Hydroxyl Group (from hydrolysis)Silane coupling agentsFunctionalization of glass or silicon surfaces
Amino Group (via reduction of nitro group)Gold surfaces (via thiol linkage)Development of biosensors, molecular electronics

Future Research Directions and Unexplored Avenues in 7 Nitroquinolin 8 Yl 4 Methoxybenzoate Chemistry

Development of Asymmetric Synthesis Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While various methods exist for synthesizing quinoline (B57606) derivatives, the development of asymmetric routes to chiral analogues of (7-nitroquinolin-8-yl) 4-methoxybenzoate (B1229959) remains an important and unexplored area. Future research should focus on creating stereocenters on the quinoline core or its substituents with high enantioselectivity.

Promising strategies could involve:

Chiral Catalysis: The use of chiral transition metal complexes or organocatalysts could enable the enantioselective synthesis of precursors to the target molecule. For instance, chiral phosphoric acids have been successfully used in the asymmetric transfer hydrogenation of quinolines, yielding tetrahydroquinolines with high enantiomeric excess (ee). acs.org Similarly, chiral ligands containing quinoline motifs have been reviewed as effective in a plethora of asymmetric reactions, including carbon-carbon bond formation and hydrogenations, which could be adapted for this system. researchgate.net

Photoredox Catalysis: The combination of photoredox catalysis with chiral catalysts, such as a chiral lithium phosphate (B84403) and an Iridium-based photocatalyst, has been shown to effectively synthesize axially and centrally chiral 3-(N-indolyl)quinolines. rsc.org This approach could be explored to introduce chirality into the (7-nitroquinolin-8-yl) 4-methoxybenzoate scaffold.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes like lipases or esterases, could be investigated for the kinetic resolution of racemic intermediates, providing a green and highly selective pathway to one enantiomer.

Interactive Table: Potential Catalytic Systems for Asymmetric Synthesis
Catalytic ApproachCatalyst TypePotential ReactionTarget Chirality
Transfer HydrogenationChiral Phosphoric AcidReduction of quinoline ringCentral
Photoredox CatalysisChiral Lithium Phosphate / Iridium ComplexMinisci-type additionsAxial and Central
Homogeneous CatalysisChiral N,N,P Ligands / Metal ComplexesC-C bond formationCentral
OrganocatalysisChiral Amines / SquaramidesMichael additions to precursorsCentral

Investigation of Photochemical Reactivity and Photo-induced Transformations

The presence of both a nitroaromatic system and a quinoline ring suggests that this compound may possess rich and useful photochemical properties. The nitro group is a well-known photoactive moiety, often used in photolabile protecting groups, while the quinoline core can participate in various photo-cycloadditions and rearrangements.

Future research avenues include:

Photocleavage Reactions: Investigating the potential for UV or visible light to induce cleavage of the ester bond. The nitro group could act as an internal photosensitizer, facilitating the release of 4-methoxybenzoic acid or a related quinolinol derivative. This could have applications in photo-triggered release systems.

Reactions of the Nitro Group: Exploring the photoreduction of the nitro group to a nitroso, hydroxylamino, or amino group. These transformations would dramatically alter the electronic and steric properties of the molecule, providing a photochemical route to new derivatives.

Cycloaddition Reactions: Studying photoinduced cycloaddition reactions between the quinoline moiety and various alkenes or alkynes. Such reactions could provide rapid access to complex polycyclic aza-heterocycles.

Exploration of Supramolecular Assembly and Self-Healing Materials

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. bbau.ac.inwikipedia.org The planar, aromatic structure of the quinoline ring, combined with the hydrogen bond-accepting capabilities of the nitro and ester groups, makes this compound an excellent candidate for building blocks in supramolecular assemblies.

Key research directions are:

Crystal Engineering: Systematically studying the crystallization of the parent compound and its derivatives to understand the dominant non-covalent interactions, such as π-π stacking and C-H···O hydrogen bonds. Studies on related styryl-nitro-quinolines have shown that such interactions can lead to fascinating supramolecular architectures like helices and chains. acs.org

Host-Guest Chemistry: Designing macrocyclic hosts that can selectively bind with this compound, using the quinoline and benzoate (B1203000) moieties as recognition sites.

Self-Healing Materials: Incorporating the molecule into polymeric materials where reversible non-covalent interactions, such as π-π stacking, can be disrupted and reformed. Upon damage, these interactions could be re-established through an external stimulus (e.g., heat), leading to a self-healing effect. The quinoline motif is a promising but relatively underexplored structural element in this field. acs.org

Integration into Responsive Polymer Systems

"Smart" or stimuli-responsive polymers, which change their properties in response to external signals, are at the forefront of materials science. mdpi.comrsc.org Integrating this compound into polymer chains, either as a pendant group or as part of the main chain, could create novel functional materials.

Unexplored possibilities include:

pH-Responsive Polymers: The nitrogen atom in the quinoline ring can be protonated, making its properties sensitive to pH. Polymers containing this moiety could exhibit pH-dependent solubility, conformation, or binding capabilities. Lignin-based polymers incorporating 8-hydroxyquinoline (B1678124) have already demonstrated pH-sensitive release mechanisms based on the hydrolysis of ester bonds. mdpi.com

Photo-Responsive Polymers: As discussed in section 7.2, the nitro group is a photoactive trigger. A polymer functionalized with this compound could be designed to degrade, crosslink, or release an encapsulated agent upon irradiation with light of a specific wavelength.

Redox-Responsive Systems: The nitro group can be electrochemically reduced. This redox activity could be harnessed to create polymers that change their optical or electronic properties in response to an electrical potential, with applications in sensors or electrochromic devices. Hypoxia-responsive polymers often utilize nitroimidazole derivatives, which undergo reduction in low-oxygen environments, suggesting a similar strategy could be applied here. nih.gov

Advanced Theoretical Modeling for Predictive Design of Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. The application of advanced theoretical modeling to this compound can accelerate the discovery of new derivatives with tailored functionalities.

Future computational studies should focus on:

DFT and TD-DFT Calculations: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the geometric structure, electronic properties (such as HOMO-LUMO energy gaps), and photophysical characteristics (absorption and emission spectra) of the molecule and its designed analogues. rsc.orgnih.govresearchgate.net Such studies can help identify derivatives with desirable optical properties for applications in sensors or molecular switches. researchgate.net

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features of derivatives with their potential biological or material properties. This approach can rationalize observed activities and predict the properties of yet-unsynthesized compounds. researchgate.net

Reaction Pathway Analysis: Modeling potential reaction mechanisms to understand kinetic and thermodynamic favorability. This can aid in optimizing synthetic routes and predicting the outcomes of unexplored photochemical or thermal reactions. nih.gov

Interactive Table: Predicted Properties via Computational Modeling
Computational MethodProperty to PredictPotential Application
DFT (B3LYP/6-311G)HOMO-LUMO Gap, Reactivity DescriptorsPredicting chemical stability and reactivity
TD-DFTUV-Vis Absorption/Emission SpectraDesign of photoswitches, fluorescent probes
Molecular DockingBinding Affinity to ProteinsVirtual screening for biological targets
QSARCorrelation of Structure and ActivityPredictive design of functional molecules

Mechanistic Understanding of Complex Reaction Systems Involving this compound

A deep understanding of reaction mechanisms is crucial for controlling chemical transformations and designing new synthetic methodologies. While the synthesis of quinolines and the reactions of esters are well-studied, the specific mechanistic pathways involving the multifunctional this compound are largely unknown.

Areas ripe for investigation include:

Ester Hydrolysis and Transesterification: Detailed kinetic and computational studies on the hydrolysis of the ester bond under acidic, basic, and enzymatic conditions. In related quinolin-8-yl esters, both enzymatic and non-enzymatic ester hydrolysis have been shown to be significant metabolic pathways. uni-saarland.de Understanding these mechanisms is critical for applications where stability is a factor. Mechanistic studies on related ester exchange reactions have pointed to associative pathways. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): Investigating the reactivity of the nitro-activated quinoline ring towards nucleophiles. The electron-withdrawing nitro group could facilitate the substitution of other groups on the ring, providing a pathway to further functionalization.

Fragmentation Pathways in Mass Spectrometry: A thorough investigation of the molecule's fragmentation patterns under various ionization techniques. Such studies, as performed on acyl picolinyl esters, can reveal fundamental aspects of bond strengths and rearrangement pathways within the molecule's structure. nih.gov

Q & A

Q. How can anion-binding sites in 4-methoxybenzoate-bound proteins be identified experimentally?

  • Methodological Answer : Soak crystals in heavy-atom solutions (e.g., bromide or iodide) for anomalous scattering. Electron density maps (e.g., from SHELXL-refined data) reveal anion coordination. Mutagenesis of suspected binding residues (e.g., arginine/lysine) can validate functional roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.